molecular formula C20H20N6O B12641994 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol

4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol

Cat. No.: B12641994
M. Wt: 360.4 g/mol
InChI Key: CSPOTVLAMCAZQQ-UHFFFAOYSA-N
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Description

4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol typically involves multi-step organic reactions. The indazole moiety can be synthesized through various methods, including the Fischer indole synthesis . The piperidine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole moieties are known to bind to active sites of enzymes, inhibiting their activity . This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol

InChI

InChI=1S/C20H20N6O/c27-19-11-21-10-9-15(19)13-5-7-14(8-6-13)26-12-18(23-25-26)20-16-3-1-2-4-17(16)22-24-20/h1-8,12,15,19,21,27H,9-11H2,(H,22,24)

InChI Key

CSPOTVLAMCAZQQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54)O

Origin of Product

United States

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